molecular formula C14H13ClO B1265649 4-(Benzyloxy)benzyl chloride CAS No. 836-42-0

4-(Benzyloxy)benzyl chloride

Cat. No.: B1265649
CAS No.: 836-42-0
M. Wt: 232.7 g/mol
InChI Key: UYQPSKUPEXAQRJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzyl chloride is an organic compound with the molecular formula C₁₄H₁₃ClO. It is also known as this compound. This compound is characterized by a benzyl group attached to a benzene ring, which is further substituted with a chlorine atom. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-Benzyloxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It acts as a solid support to determine the loading of polymer-bound acids by direct cleavage . In biochemical reactions, 4-Benzyloxybenzyl chloride interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates, which exhibit a wide spectrum of biological effects . The interactions between 4-Benzyloxybenzyl chloride and these biomolecules are crucial for its role in organic synthesis and biochemical research.

Cellular Effects

4-Benzyloxybenzyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its use in the preparation of biologically active compounds, such as 4-aryl-3,4-dihydropyrimidine-5-carboxylates . These compounds can modulate cellular activities, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of 4-Benzyloxybenzyl chloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation at the benzylic position . These reactions are facilitated by the resonance stabilization provided by the benzene ring, which enhances the compound’s reactivity and effectiveness in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxybenzyl chloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. 4-Benzyloxybenzyl chloride has a boiling point of 336.71°C and a melting point of 87.42°C . Its stability and degradation rates can influence its effectiveness in biochemical experiments and its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of 4-Benzyloxybenzyl chloride vary with different dosages in animal models. Studies have shown that the compound’s impact on biological systems can be dose-dependent, with threshold effects observed at specific concentrations. High doses of 4-Benzyloxybenzyl chloride may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental purposes .

Metabolic Pathways

4-Benzyloxybenzyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its breakdown and conversion into other biologically active molecules. These pathways are essential for understanding the compound’s role in biochemical processes and its effects on metabolic flux and metabolite levels .

Subcellular Localization

4-Benzyloxybenzyl chloride’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its role in biochemical reactions and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-benzyloxybenzyl chloride .

Another method involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds via nucleophilic substitution, yielding 4-benzyloxybenzyl chloride .

Industrial Production Methods

In industrial settings, 4-benzyloxybenzyl chloride is typically produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is usually heated to a specific temperature, and the reaction is monitored using analytical techniques such as gas chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride

Major Products Formed

    Nucleophilic Substitution: 4-Benzyloxybenzyl alcohol, 4-benzyloxybenzyl amine.

    Oxidation: 4-Benzyloxybenzaldehyde, 4-benzyloxybenzoic acid.

    Reduction: 4-Benzyloxybenzyl alcohol.

Properties

IUPAC Name

1-(chloromethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQPSKUPEXAQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232449
Record name 3-Benzyloxybenzyl alcohol
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Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-42-0
Record name 4-Benzyloxybenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-42-0
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Record name 3-Benzyloxybenzyl alcohol
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Record name 4-Benzyloxybenzyl chloride
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Record name 3-Benzyloxybenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XM7MMW4S
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Synthesis routes and methods I

Procedure details

A reaction and post-treatment were carried out following the conditions of Example 71 using 3 g (14 mmol) of 4-benzyloxybenzyl alcohol, 80 ml of chlorotrimethylsilane, 1.09 ml of dimethylsulfoxide, to obtain 4-benzyloxybenzyl chloride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 l four-necked flask, there were placed 85.4 g (0.464 mole) of benzyl phenyl ether, 45 g (1.5 moles) of paraformaldehyde, 300 ml of conc. hydrochloric acid and 100 ml of benzene, and the resulting mixture was stirred for 4 hours at 50° to 60° C. After completion of the reaction, 100 ml of toluene was added to the resulting reaction mixture followed by vigorous stirring of the resulting mixture. The resulting organic layer in the mixture was washed twice with 200 ml of water. The thus obtained organic layer was dried over anhydrous sodium sulfate followed by removal of the solvent by evaporation. To the so obtained viscous oily substance were added about 200 ml of n-heptane and 50 ml of ethyl ether. Upon stirring of the resulting mixture at room temperature, crystals precipitated. After allowing the mixture to stand overnight, the crystals were collected by filtration and dried to give 30.5 of 4-benzyloxybenzyl chloride.
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-benzyloxybenzyl chloride influence its reactivity compared to similar compounds?

A1: 4-Benzyloxybenzyl chloride exhibits interesting reactivity patterns compared to structurally related compounds like benzyl chloride and benzoyl chloride. The presence of the 4-benzyloxy substituent significantly impacts its behavior in solvolysis reactions. Studies have shown that 4-benzyloxybenzyl chloride reacts via an SN1 mechanism in methanolysis, similar to 4-anisyl chloride, while benzyl chloride follows an SN2 pathway []. This difference in mechanism is attributed to the electron-donating nature of the 4-benzyloxy group, which stabilizes the carbocation intermediate formed during the SN1 process []. Furthermore, comparing the reactivity of 4-benzyloxybenzyl chloride with a series of 4'-substituted derivatives revealed a clear trend: CH3O > 4′-CH3C6H4CH2O > C6H5CH2O > 4′-ClC6H4CH2O > 4′-NO2C6H4CH2O []. This order highlights the influence of electron-donating and withdrawing groups on the rate of solvolysis, emphasizing the importance of substituent effects in determining the reactivity of these benzyl chloride derivatives [].

Q2: What is the impact of solvent composition on the methanolysis rate of 4-benzyloxybenzyl chloride?

A2: The rate of methanolysis of 4-benzyloxybenzyl chloride demonstrates a dependence on the solvent composition, specifically the concentration of methanol []. Research utilizing a mixture of methanol and dioxane revealed that the rate is directly proportional to the methanol concentration, as evidenced by the equation log k = log k0 + n[MeOH] []. Interestingly, the value of 'n', which represents the order of the reaction with respect to methanol, changes depending on the methanol concentration range. Between 97.4% and 8.3% methanol, 'n' is approximately 5, while it decreases to around 3 between 83.3% and 50.0% methanol []. This observation suggests a change in the mechanism or the rate-determining step of the reaction as the solvent composition varies, highlighting the importance of solvent effects in solvolysis reactions.

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